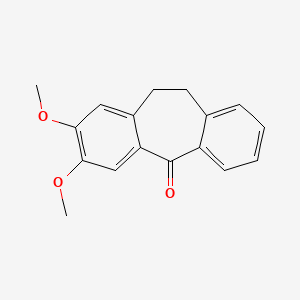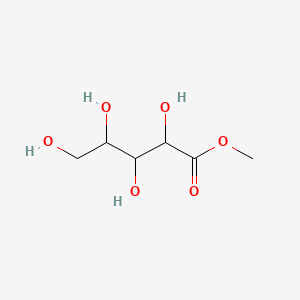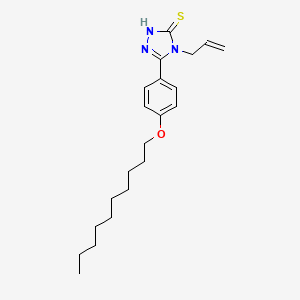
N-(4-Isopropylbenzylidene)-4-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-イソプロピルベンジリデン)-4-クロロアニリンは、シュミット塩基と呼ばれる化合物です。シュミット塩基は、芳香族アルデヒドまたはケトンと芳香族アミンとの縮合によって生成されるイミンの一種です。シュミット塩基は、その独特の化学的特性により、化学、生物学、医学など、さまざまな分野で幅広く利用されています。
準備方法
合成経路と反応条件
N-(4-イソプロピルベンジリデン)-4-クロロアニリンの合成は、通常、4-イソプロピルベンズアルデヒドと4-クロロアニリンとの縮合反応によって行われます。反応は通常、エタノールまたはメタノールなどの有機溶媒中で、触媒量の酸を添加して行われます。混合物は、反応が完了するまで数時間還流されます。その後、生成物を再結晶によって精製します。
工業生産方法
工業的な設定では、N-(4-イソプロピルベンジリデン)-4-クロロアニリンの生産は、より大きな反応容器を使用し、収率と純度を向上させるために反応条件を最適化することでスケールアップできます。連続フローリアクターを使用することで、合成プロセスの効率を向上させることもできます。
化学反応の分析
反応の種類
N-(4-イソプロピルベンジリデン)-4-クロロアニリンは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、イミン基を対応するアミンに戻すことができます。
置換: この化合物中の芳香環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: 求電子置換反応は、多くの場合、ルイス酸などの触媒を必要とします。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元は対応するアミンを生成します。
科学的研究の応用
N-(4-イソプロピルベンジリデン)-4-クロロアニリンは、科学研究でいくつかの応用があります。
化学: それは、配位化学で金属錯体を形成するための配位子として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探求する研究が進められています。
工業: それは、さまざまな有機化合物や材料の合成に使用されています。
作用機序
N-(4-イソプロピルベンジリデン)-4-クロロアニリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は金属イオンに結合して錯体を形成し、独特の化学的および生物学的特性を示します。これらの相互作用は、さまざまな生化学経路を調節し、観測される効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- N-(4-イソプロピルベンジリデン)-2,6-ジイソプロピルベンゼンアミン
- N-(4-イソプロピルベンジリデン)-3-(2-メトキシフェニル)-1H-ピラゾール-5-カルボヒドラジド
- N-(4-イソプロピルベンジリデン)-3-(4-メトキシフェニル)-1H-ピラゾール-5-カルボヒドラジド
独自性
N-(4-イソプロピルベンジリデン)-4-クロロアニリンは、その独特の構造的特徴により、独自の化学的および生物学的特性を備えているため、ユニークです。金属イオンと安定な錯体を形成する能力と、潜在的な生物活性は、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- N-(4-Isopropylbenzylidene)-2,6-diisopropylbenzenamine
- N-(4-Isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N-(4-Isopropylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(4-Isopropylbenzylidene)-4-chloroaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.
特性
CAS番号 |
3382-73-8 |
|---|---|
分子式 |
C16H16ClN |
分子量 |
257.76 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C16H16ClN/c1-12(2)14-5-3-13(4-6-14)11-18-16-9-7-15(17)8-10-16/h3-12H,1-2H3 |
InChIキー |
AACSPOKEGJJNNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)

![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)




